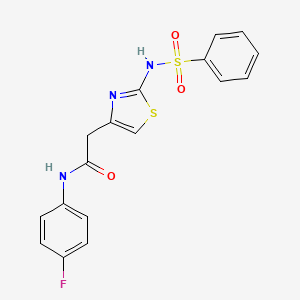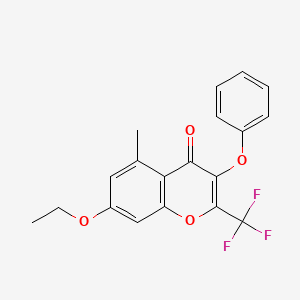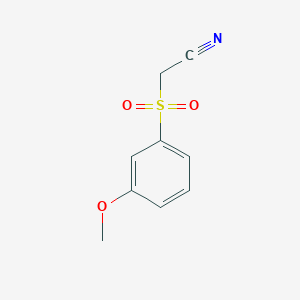
2-(3-Methoxyphenyl)sulfonylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)sulfonylacetonitrile, also known as MSAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)sulfonylacetonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. In addition, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)sulfonylacetonitrile has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to various diseases. In addition, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using 2-(3-Methoxyphenyl)sulfonylacetonitrile in lab experiments is its broad range of biological activities. This compound can be used to study various cellular processes, including inflammation, cancer, and microbial infections. In addition, the synthetic route for 2-(3-Methoxyphenyl)sulfonylacetonitrile is relatively straightforward, and the compound can be obtained in high yields and purity.
One of the limitations of using 2-(3-Methoxyphenyl)sulfonylacetonitrile in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines at high concentrations. Therefore, it is important to carefully evaluate the dose-response relationship of 2-(3-Methoxyphenyl)sulfonylacetonitrile in different experimental systems.
将来の方向性
There are several future directions for the research on 2-(3-Methoxyphenyl)sulfonylacetonitrile. One area of interest is the development of 2-(3-Methoxyphenyl)sulfonylacetonitrile-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the molecular targets and signaling pathways modulated by 2-(3-Methoxyphenyl)sulfonylacetonitrile. Furthermore, the potential use of 2-(3-Methoxyphenyl)sulfonylacetonitrile as an antimicrobial agent warrants further investigation. Finally, the development of new synthetic routes for 2-(3-Methoxyphenyl)sulfonylacetonitrile and its analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of 2-(3-Methoxyphenyl)sulfonylacetonitrile involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The resulting intermediate is then treated with p-toluenesulfonyl chloride to yield the final product, 2-(3-Methoxyphenyl)sulfonylacetonitrile. This synthetic route has been optimized to achieve high yields and purity of the product.
科学的研究の応用
2-(3-Methoxyphenyl)sulfonylacetonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been shown to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
特性
IUPAC Name |
2-(3-methoxyphenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKTXZIJPRFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




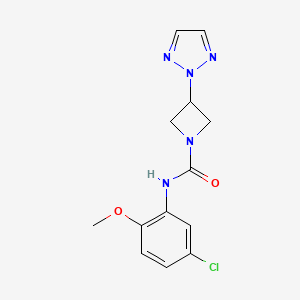

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)
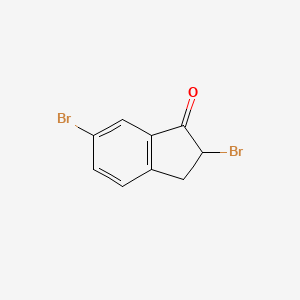
![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)
![(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2526180.png)
